molecular formula C5H5N3O2 B021745 3-Aminopyrazine-2-carboxylic acid CAS No. 5424-01-1

3-Aminopyrazine-2-carboxylic acid

Cat. No. B021745
M. Wt: 139.11 g/mol
InChI Key: ZAGZIOYVEIDDJA-UHFFFAOYSA-N
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Patent
US08642609B2

Procedure details

A mixture of 3-amino-pyrazine-2-carboxylic acid (20.9 g, 0.15 mol), pyridine (29.6 g, 0.375 mol) and DMAP (1.83 g, 15 mmol) in propionic acid anhydride (100 mL) was stirred at room temperature overnight. The reaction mixture was poured into NH3.H2O (500 mL) partially at 0° C. After stirred for 30 min at 0° C., the precipitated solid was filtered, washed with water, dried in air to give 3-propionylamino-pyrazine-2-carboxylic acid amide as a beige solid (12.4 g, 43%), which was used directly in the next step.
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step One
Name
Quantity
1.83 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:8]([OH:10])=O)=[N:4][CH:5]=[CH:6][N:7]=1.N1C=C[CH:14]=[CH:13][CH:12]=1.[NH3:17].[OH2:18]>CN(C1C=CN=CC=1)C.C(OC(=O)CC)(=O)CC>[C:12]([NH:1][C:2]1[C:3]([C:8]([NH2:17])=[O:10])=[N:4][CH:5]=[CH:6][N:7]=1)(=[O:18])[CH2:13][CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
20.9 g
Type
reactant
Smiles
NC=1C(=NC=CN1)C(=O)O
Name
Quantity
29.6 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1.83 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(CC)(=O)OC(CC)=O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
N.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirred for 30 min at 0° C.
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in air

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CC)(=O)NC=1C(=NC=CN1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 g
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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